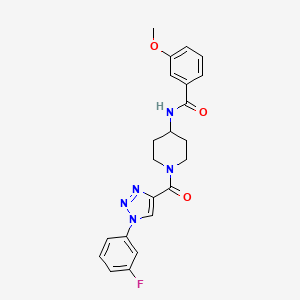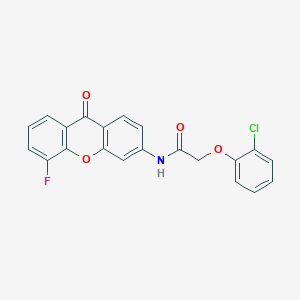
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a complex organic compound with intriguing properties. Known for its diverse applications in the fields of chemistry, biology, medicine, and industry, it has garnered significant interest for its potential therapeutic and industrial benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step process:
Formation of the 1,2,3-triazole ring: : This is often achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Attachment of the fluorophenyl group: : Through nucleophilic substitution reactions, this group is introduced.
Piperidine integration: : Using reductive amination or other coupling techniques.
Final coupling with 3-methoxybenzamide: : Often via amidation reactions using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In industrial settings, the synthesis process may be optimized for scale and efficiency:
Use of automated synthesizers.
Enhanced purification techniques like HPLC (high-performance liquid chromatography).
Recycling of reagents and solvents to reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: : Typically at the methoxybenzamide moiety.
Reduction: : Possible at the carbonyl groups under specific conditions.
Substitution: : Particularly with the 3-fluorophenyl group, facilitating diverse modifications.
Common Reagents and Conditions:
Oxidation: : Using reagents like KMnO4 (potassium permanganate) or mCPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using hydrogen gas (H2) with metal catalysts like Pd/C (palladium on carbon).
Substitution: : Employing nucleophiles such as organolithium reagents or Grignard reagents.
Major Products Formed:
Oxidation: : Produces carboxylic acids or aldehydes.
Reduction: : Results in alcohols or amines.
Substitution: : Leads to functionalized derivatives with varied pharmacological properties.
Scientific Research Applications
Chemistry
As a building block for synthesizing novel chemical entities.
Studying its reactivity patterns helps understand similar structures.
Biology and Medicine
Pharmaceutical research: : Potential drug candidate for neurological disorders due to its structural similarity to known bioactive molecules.
Mechanistic studies: : Investigates how the compound interacts with biological targets.
Industry
Utilized in material science for developing advanced materials.
May serve as a precursor for agrochemical formulations.
Mechanism of Action
Effects and Molecular Targets: : The compound interacts with specific enzymes or receptors, modulating their activity. Its mechanism may involve binding to active sites or allosteric sites, altering protein conformation, and thereby affecting biological pathways. Detailed studies often involve computational modeling and biochemical assays to unravel these interactions.
Comparison with Similar Compounds
Uniqueness: : Compared to its analogs, the presence of a 3-fluorophenyl and a 1,2,3-triazole ring is relatively unique, which may confer specific binding affinities and selectivity.
Similar Compounds
N-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide: .
N-(1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-hydroxybenzamide: .
By synthesizing, reacting, and investigating compounds like N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide, scientists are continually expanding the boundaries of chemical and biological knowledge. What aspect of this compound intrigues you most?
Properties
IUPAC Name |
N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O3/c1-31-19-7-2-4-15(12-19)21(29)24-17-8-10-27(11-9-17)22(30)20-14-28(26-25-20)18-6-3-5-16(23)13-18/h2-7,12-14,17H,8-11H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODHJURNGSTXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2509148.png)
![N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2509149.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)
![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

